4-(氨甲基)吡啶-2-胺

概述

描述

4-(Aminomethyl)pyridin-2-amine is a compound that has derivatives acting as reversible inhibitors of various copper amine oxidases (CAOs) . It is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .

Molecular Structure Analysis

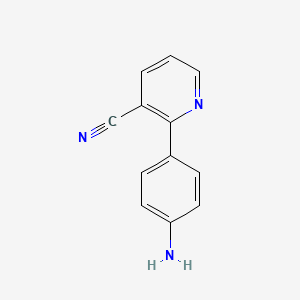

The molecular formula of 4-(Aminomethyl)pyridin-2-amine is C6H8N2, and its molecular weight is 108.1411 . The structure is available as a 2D Mol file or as a computed 3D SD file .科学研究应用

Selective Recovery of Gold

4-(Aminomethyl)pyridin-2-amine has been used to functionalize nano-silica for the selective recovery of gold . The maximum adsorption capacity of Au (III) was 55.5 mg/g at pH 4.0 and room temperature . The adsorption mechanism lies on the chelation and ion exchange between gold ions and amines/hydroxyl groups .

Adsorption and Recovery of Metal Ions

As a nano-adsorbent, nano-silica functionalized with 4-(Aminomethyl)pyridin-2-amine has unique superiority in the removal and recovery of metal ions . It has been used for the adsorption and recovery of various metal ions such as lead, copper, mercury, cadmium, and nickel .

Synthesis of Various Ionic Liquids

4-(Aminomethyl)pyridin-2-amine can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .

Synthesis of Complexes

4-(Aminomethyl)pyridin-2-amine can be used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .

Functionalization of Resin

4-(Aminomethyl)pyridin-2-amine can be used to functionalize poly (styrene-co-maleic anhydride) (PSMA) resin to facilitate the adsorption of uranium from aqueous solution .

Catalyst in Regioselective Acylation

4-Aminopyridine, a similar compound, can be used as a catalyst in the regioselective acylation of N-tosylhydrazide .

Synthesis of Derivatives for Neurological Disorder Studies

4-Aminopyridine can be used as a starting material in the synthesis of 4-aminopyridine derivatives for neurological disorder studies .

Formation of Methoxo-Bridged Copper (II) Complexes

2-Amino-4-methylpyridine, another similar compound, acts as a ligand and forms methoxo-bridged copper (II) complexes .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

2-Picolylamine, a similar compound, is a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates. It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex . These applications suggest potential future directions for the use of 4-(Aminomethyl)pyridin-2-amine.

作用机制

Target of Action

4-(Aminomethyl)pyridin-2-amine is an organic compound that is structurally similar to 4-Aminopyridine . 4-Aminopyridine is known to target potassium channels, specifically the Kv1 family of voltage-activated K+ channels . It is used as a research tool in characterizing subtypes of these channels .

Mode of Action

As a structural analog of 4-Aminopyridine, 4-(Aminomethyl)pyridin-2-amine may interact with its targets in a similar manner. 4-Aminopyridine acts as a relatively selective blocker of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .

Pharmacokinetics

It is known that 4-aminopyridine, a structurally similar compound, has a high bioavailability of 96% .

属性

IUPAC Name |

4-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQKTLFFQSDTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652988 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)pyridin-2-amine | |

CAS RN |

199296-51-0 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)

![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/no-structure.png)